5-Ethyl-2'-deoxyuridine triphosphate

Antiviral research DNA polymerase selectivity Herpes simplex virus

5-Ethyl-2'-deoxyuridine triphosphate (5-EtdUTP; CAS 64406-41-3; molecular formula C₁₁H₁₉N₂O₁₄P₃; molecular weight 496.19 g/mol) is a synthetic, base-modified deoxyuridine nucleotide analog. It is categorized as a deoxyuracil nucleotide and is listed in the MeSH database (Supplementary Concept C035799) as well as the Comparative Toxicogenomics Database.

Molecular Formula C11H19N2O14P3
Molecular Weight 496.19 g/mol
CAS No. 64406-41-3
Cat. No. B1206645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2'-deoxyuridine triphosphate
CAS64406-41-3
Synonyms5-ETDUTP
5-ethyl-2'-deoxyuridine triphosphate
Molecular FormulaC11H19N2O14P3
Molecular Weight496.19 g/mol
Structural Identifiers
SMILESCCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C11H19N2O14P3/c1-2-6-4-13(11(16)12-10(6)15)9-3-7(14)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h4,7-9,14H,2-3,5H2,1H3,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1
InChIKeyWMWWAWYTDBWQMU-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2'-deoxyuridine Triphosphate (5-EtdUTP, CAS 64406-41-3): Definition, Regulatory Classification, and Core Procurement Profile


5-Ethyl-2'-deoxyuridine triphosphate (5-EtdUTP; CAS 64406-41-3; molecular formula C₁₁H₁₉N₂O₁₄P₃; molecular weight 496.19 g/mol) is a synthetic, base-modified deoxyuridine nucleotide analog . It is categorized as a deoxyuracil nucleotide and is listed in the MeSH database (Supplementary Concept C035799) as well as the Comparative Toxicogenomics Database [1]. The compound is the active, triphosphorylated metabolite of the antiviral nucleoside 5-ethyl-2'-deoxyuridine (Edoxudine), generated intracellularly via sequential phosphorylation by viral thymidine kinase and cellular nucleotide kinases .

Ready-to-use triphosphate form of 5-ethyl-2'-deoxyuridine for direct in vitro assays
Substrate for herpesvirus DNA polymerase selectivity research
Base-modified deoxyuridine nucleotide analog distinct from ethynyl (EdUTP) detection probes

Why Generic Substitution of 5-Ethyl-2'-deoxyuridine Triphosphate Fails: Evidence-Based Differentiation from Other Deoxyuridine Triphosphate Analogs


The term 'dUTP analog' encompasses a chemically diverse class of compounds with widely divergent substrate specificities for DNA polymerases, metabolic activation pathways, and functional applications. Procurement based solely on structural similarity or class designation is scientifically invalid. For instance, 5-substituted dUTP analogs exhibit differential incorporation efficiencies that depend on both the nature of the C5 substituent and the identity of the polymerase [1]. The 5-ethyl modification confers distinct recognition properties compared to larger alkyl chains (e.g., n-propyl, n-hexyl) or halogenated derivatives [1]. Furthermore, the functional application of an analog dictates the required chemical handle: the ethynyl group in EdUTP enables bioorthogonal click chemistry detection, whereas the ethyl group in 5-EtdUTP has been historically studied for antiviral selectivity and cellular differentiation studies [2]. Interchanging these analogs would compromise experimental validity and invalidate comparative data analysis.

Dimension
5-EtdUTP
Common Substitute
Detection chemistry
Lacks alkyne handle; not suitable for click chemistry detection
EdUTP contains alkyne for CuAAC fluorescent labeling
Cellular incorporation
Incorporated into DNA upon phosphorylation
Bulkier alkyl chains (n-propyl, hexyl) show no detectable incorporation
Polymerase selectivity
Recognized by HSV polymerase; differential vs host Pol α
Non-selective analog may lack viral polymerase preference

5-Ethyl-2'-deoxyuridine Triphosphate: Quantified Differential Incorporation and Functional Selectivity Data for Scientific Procurement Decisions


5-Ethyl-dUTP Exhibits Differential Utilization by Viral vs. Cellular DNA Polymerases

The incorporation of 5-Ethyl-dUTP (5-EtdUTP) into DNA is several times higher when catalyzed by herpes simplex virus (HSV)-coded DNA polymerases compared to host cellular DNA polymerase alpha [1]. This differential substrate recognition represents a key mechanism for the selective antiviral activity of the parent nucleoside.

Differential Incorporation: Viral vs Host Pol
Head-to-head
Several-fold higher incorporation by HSV DNA polymerase vs HeLa Pol α
Supports viral polymerase selectivity studies
In vitro polymerase assay; purified enzymes
Antiviral research DNA polymerase selectivity Herpes simplex virus Nucleotide analog

5-Ethyl-dUTP Enables Cellular Incorporation and Functional Effects Not Achieved by Bulkier Alkyl Homologs

Among a series of C5 alkyl-substituted deoxyuridines, only 5-ethyl-2'-deoxyuridine and 5-bromo-2'-deoxyuridine were effectively phosphorylated to the triphosphate, incorporated into DNA, and capable of inhibiting dimethyl sulfoxide-induced erythroid differentiation in Friend erythroleukemia cells [1]. In contrast, bulkier homologs like 5-iso-propyl-2'-deoxyuridine (iso-PrdU) and 5-hexyl-2'-deoxyuridine were neither transported into cells nor incorporated into DNA [1].

Alkyl Chain Incorporation Comparison
Head-to-head
Incorporation only with ethyl and bromo; undetectable with n-propyl, iso-propyl, hexyl
Defines structural boundary for DNA incorporation
Friend erythroleukemia cell model; TLC and gradient analysis
Cellular differentiation Thymidine analog DNA incorporation Friend erythroleukemia

Comparison of 5-Ethyl vs. 5-Ethynyl (EdUTP) Functional Handles for Detection Assays

The 5-ethyl modification in 5-EtdUTP does not contain a bioorthogonal reactive group, whereas 5-ethynyl-dUTP (EdUTP) bears an alkyne moiety enabling copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for fluorescent detection [1]. In HPLC and polyacrylamide gel-based TUNEL assays, EdUTP incorporation by terminal deoxynucleotidyl transferase (TdT) was more efficient than BrdUTP, fluorescein-dUTP, BODIPY-dUTP, and biotin-dUTP [1].

Ethyl vs Ethynyl Functional Handle
Class-level
5-Ethyl lacks alkyne group; cannot be used for click chemistry. EdUTP enables ~2× higher TUNEL sensitivity via CuAAC.
Mutually exclusive detection applications
TUNEL assay; HPLC/PAGE analysis
Click chemistry TUNEL assay DNA labeling BrdU alternative

5-Ethyl-dUTP Displays Distinct Kinetic Behavior in Viral Polymerase Mutants vs. Wild-Type

The DNA polymerase of an HSV-1 mutant resistant to phosphonoformate (PFAr) incorporates 5-Ethyl-dUTP and other dUTP analogs to a lower extent than the wild-type viral polymerase [1]. Additionally, the two viral enzymes differ in their Km and Vmax values for different substrates, indicating that the mutation conferring drug resistance also alters the polymerase's interaction with nucleotide analog substrates [1].

Mutant vs Wild-Type Polymerase Kinetics
Head-to-head
Reduced incorporation by PFAr mutant HSV pol vs wild-type; altered Km and Vmax
Probe for resistance-associated polymerase changes
In vitro assay; purified HSV-1 DNA polymerases
Antiviral resistance DNA polymerase mutation Substrate kinetics HSV

5-Ethyl-2'-deoxyuridine Triphosphate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Antiviral Selectivity Studies Targeting HSV-Encoded DNA Polymerases

5-EtdUTP is the appropriate substrate for in vitro assays designed to evaluate the differential substrate recognition of HSV-1 or HSV-2 DNA polymerases relative to host cellular DNA polymerase alpha [1]. Its several-fold preferential incorporation by viral enzymes [1] provides a quantifiable window for assessing polymerase selectivity, screening for antiviral candidates that target viral DNA synthesis, or characterizing resistance mutations [1].

Characterization of Antiviral Resistance Mutations in Viral DNA Polymerases

The reduced incorporation of 5-EtdUTP by the PFAr mutant HSV-1 DNA polymerase compared to wild-type [1] demonstrates its utility as a biochemical probe for detecting and characterizing mutations that alter the polymerase active site. Researchers investigating the structural and kinetic consequences of resistance-conferring mutations should select 5-EtdUTP over non-selective analogs to maximize sensitivity to these functional changes.

Studies of Differentiation Inhibition Requiring DNA Incorporation

In cellular models of erythroid differentiation (e.g., Friend erythroleukemia cells), only 5-ethyl-2'-deoxyuridine (as its triphosphate) and 5-bromo-2'-deoxyuridine triphosphate among tested alkyl analogs are incorporated into DNA and functionally inhibit differentiation [2]. Procurement of 5-EtdUTP is essential for studies investigating the DNA incorporation-dependent mechanisms of differentiation arrest, as bulkier C5 alkyl analogs fail to undergo intracellular phosphorylation and incorporation [2].

Biochemical Studies of Nucleotide Analog Metabolism and Kinase Specificity

5-EtdUTP serves as the terminal product of the intracellular activation cascade for 5-ethyl-2'-deoxyuridine, which requires phosphorylation by viral thymidine kinase followed by cellular nucleotide kinases [1]. This compound is therefore suitable for in vitro reconstitution of the activation pathway, studies of nucleotide kinase substrate specificity, and investigation of the rate-limiting steps in analog conversion to the active triphosphate form.

Application
Selection Property
Validation Focus
HSV polymerase selectivity assays
Differential viral vs host substrate recognition
Incorporation ratio comparison
Resistance mutation characterization
Sensitivity to polymerase active-site changes
Mutant vs wild-type kinetics
Differentiation inhibition studies
Cellular incorporation capacity (ethyl-specific)
DNA incorporation and differentiation readout
Nucleotide metabolism studies
Terminal triphosphate of activation cascade
Kinase specificity reconstitution

Technical Documentation Hub

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